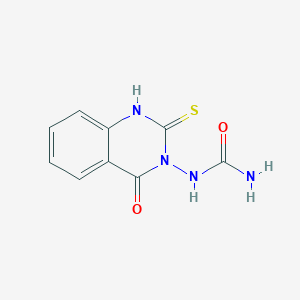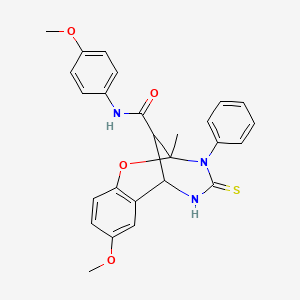![molecular formula C25H27N3O4S2 B11214494 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11214494.png)
2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno[3,2-D]pyrimidine core, an isopropoxypropyl group, and a methoxyphenylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
-
Formation of the Benzothieno[3,2-D]pyrimidine Core : The synthesis begins with the construction of the benzothieno[3,2-D]pyrimidine core. This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor under acidic or basic conditions.
-
Introduction of the Isopropoxypropyl Group : The next step involves the introduction of the isopropoxypropyl group at the 3-position of the benzothieno[3,2-D]pyrimidine core. This can be accomplished through an alkylation reaction using an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.
-
Attachment of the Sulfanyl Group : The sulfanyl group is introduced at the 2-position of the benzothieno[3,2-D]pyrimidine core through a nucleophilic substitution reaction. This can be achieved using a thiol reagent, such as thiourea, under mild conditions.
-
Formation of the Methoxyphenylacetamide Moiety : The final step involves the formation of the methoxyphenylacetamide moiety. This can be achieved through an amide coupling reaction between the sulfanyl-substituted benzothieno[3,2-D]pyrimidine intermediate and 4-methoxyphenylacetic acid using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
-
Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction : Reduction reactions can target the carbonyl group in the benzothieno[3,2-D]pyrimidine core, converting it to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
-
Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylacetamide moiety. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
- Reduction : Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
- Substitution : Sodium methoxide, potassium tert-butoxide, methanol, and dimethyl sulfoxide.
- Oxidation : Sulfoxides, sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Substituted phenylacetamide derivatives.
Scientific Research Applications
2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
- Chemistry : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
- Biology : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
- Medicine : The compound is investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
- Industry : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological processes, such as DNA replication or protein synthesis, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
- 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide : This compound has a similar structure but with a chlorine atom instead of a methoxy group. The presence of the chlorine atom can alter the compound’s chemical and biological properties.
- 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide : This compound has a fluorine atom instead of a methoxy group. The fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of 2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro1benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O4S2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H27N3O4S2/c1-16(2)32-14-6-13-28-24(30)23-22(19-7-4-5-8-20(19)34-23)27-25(28)33-15-21(29)26-17-9-11-18(31-3)12-10-17/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,26,29) |
InChI Key |
DJCNISALCCZYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B11214412.png)
![N-benzyl-N-butyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214418.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214423.png)
![7-(2,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11214448.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11214461.png)


![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11214469.png)
![5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11214471.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11214473.png)
![2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B11214487.png)

![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B11214499.png)
